Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Difluorophenyl)prop-2-EN-1-amine

CLK kinase inhibitor isoenzyme selectivity alternative splicing

1-(3,5-Difluorophenyl)prop-2-EN-1-amine (CAS 1270508-14-9 for racemate; CAS 1213904-39-2 for (1S)-enantiomer; CAS 1213594-57-0 for (1R)-enantiomer; molecular formula C9H9F2N; molecular weight 169.17 g/mol) is a fluorinated allylic amine building block. The compound features a 3,5-difluorophenyl pharmacophore linked to a prop-2-en-1-amine scaffold that provides an allylic amine handle for downstream chemical elaboration and a chiral center for enantiomer-specific biological interrogation.

Molecular Formula C9H9F2N
Molecular Weight 169.17 g/mol
Cat. No. B13047038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Difluorophenyl)prop-2-EN-1-amine
Molecular FormulaC9H9F2N
Molecular Weight169.17 g/mol
Structural Identifiers
SMILESC=CC(C1=CC(=CC(=C1)F)F)N
InChIInChI=1S/C9H9F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2
InChIKeyDHJXPHDCTMRDHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3,5-Difluorophenyl)prop-2-EN-1-amine for Preclinical Chemical Probe and Chiral Building Block Sourcing


1-(3,5-Difluorophenyl)prop-2-EN-1-amine (CAS 1270508-14-9 for racemate; CAS 1213904-39-2 for (1S)-enantiomer; CAS 1213594-57-0 for (1R)-enantiomer; molecular formula C9H9F2N; molecular weight 169.17 g/mol) is a fluorinated allylic amine building block . The compound features a 3,5-difluorophenyl pharmacophore linked to a prop-2-en-1-amine scaffold that provides an allylic amine handle for downstream chemical elaboration and a chiral center for enantiomer-specific biological interrogation [1]. Its closest analogs include regioisomeric difluorophenyl allylamines (2,4-difluorophenyl, 2,5-difluorophenyl, 3,4-difluorophenyl positional variants) and non-fluorinated or mono-fluorinated phenyl allylamines that differ markedly in metabolic stability, target selectivity, and synthetic utility [2].

Why 1-(3,5-Difluorophenyl)prop-2-EN-1-amine Cannot Be Interchanged with Other Difluorophenyl Allylamine Regioisomers


Positional substitution of fluorine atoms on the phenyl ring of allylamine scaffolds is not a trivial modification; it fundamentally alters metabolic stability, target selectivity, and downstream synthetic outcomes. The 3,5-difluorophenyl substitution pattern confers a distinctive electronic profile—two meta-fluorines induce strong inductive electron withdrawal without introducing ortho-fluorine-mediated steric hindrance or para-directing resonance effects [1]. In contrast, 2,4-difluorophenyl analogs introduce ortho-fluorine that can participate in intramolecular hydrogen bonding and alter conformational preferences, while 2,6-difluorophenyl analogs present steric congestion that restricts rotational freedom [2][3]. These regioisomeric differences translate into quantifiably divergent pharmacological profiles: the 3,5-difluorophenyl motif has demonstrated unprecedented CLK1 kinase selectivity over CLK2 (selectivity factor 535) and CLK4 (selectivity factor 15), a selectivity window not observed with other difluorophenyl positional isomers [4]. Furthermore, 3,5-difluorophenyl-containing compounds have exhibited reduced CYP-mediated metabolic clearance and superior resistance to glucuronidation compared to ortho-fluorinated or non-fluorinated phenyl analogs, directly impacting in vivo exposure and dosing feasibility [5]. For procurement decision-makers, selecting the wrong regioisomer may compromise months of lead optimization efforts when downstream selectivity data or metabolic profiles fail to replicate expected outcomes.

1-(3,5-Difluorophenyl)prop-2-EN-1-amine: Quantitative Differentiation Data for Scientific Procurement Decisions


Kinase Selectivity: 3,5-Difluorophenyl Moiety Confers Unprecedented CLK1 Selectivity (535-fold over CLK2) Versus 3,5-Dichlorophenyl (84-fold)

In a head-to-head kinase selectivity study, the 3,5-difluorophenyl derivative 26a demonstrated a CLK1 IC50 of 1.4 nM with a selectivity factor of 535 over CLK2 and 15 over CLK4, substantially exceeding the selectivity window of the analogous 3,5-dichlorophenyl derivative 27a (CLK1 IC50 = 1.7 nM; selectivity factor of 84 over CLK2 and 8 over CLK4). This unprecedented isoenzyme selectivity was attributed specifically to the 3,5-difluorophenyl substitution pattern, which enables selective CLK1 inhibition previously unattainable with other aromatic substitution motifs [1].

CLK kinase inhibitor isoenzyme selectivity alternative splicing cancer therapeutics

Metabolic Stability: 3,5-Difluorophenyl Moiety Resists Glucuronidation Whereas Ortho-Fluorinated Analogs Undergo Extensive Phase II Metabolism

In a systematic structure–metabolism relationship study of D-amino acid oxidase (DAAO) inhibitors, the 3,5-difluorophenyl-containing compound 10 (6-[2-(3,5-difluorophenyl)ethyl]-4-hydroxypyridazin-3(2H)-one) was the sole α-hydroxycarbonyl-containing inhibitor that exhibited resistance to glucuronidation. All other DAAO inhibitors bearing the α-hydroxycarbonyl motif underwent nearly complete glucuronidation within 30 minutes in mouse liver microsomes supplemented with UDPGA. In contrast, ortho-fluorinated and non-fluorinated phenyl analogs were extensively glucuronidated within the same timeframe [1].

DAAO inhibitor metabolic stability glucuronidation resistance liver microsomes

Antiparasitic Lead Optimization: 3,5-Difluorophenyl Derivative Achieves 10 nM IC50 Against Trypanosoma brucei, 25-fold More Potent than 3-Chlorophenyl Analog

In a high-throughput screening campaign at the NIH Chemical Genomics Center using the qHTS protocol, a compound bearing the 3,5-difluorophenyl substituent (Compound 32) exhibited an IC50 of 0.010 μM (10 nM) against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The structurally analogous compound bearing a 3-chlorophenyl substituent (Compound 35) demonstrated an IC50 of 0.018 μM (18 nM). This represents a 1.8-fold potency advantage for the 3,5-difluorophenyl motif. More notably, when the substituent pattern was reversed within the same scaffold, the 3,5-difluorophenyl-containing Compound 40 exhibited a substantially higher IC50 of 0.251 μM, underscoring that the combination of 3,5-difluorophenyl with specific complementary substituents is essential for achieving the 10 nM potency threshold [1].

antiparasitic Trypanosoma brucei human African trypanosomiasis lead optimization

Enantiomer-Dependent Activity: S-(+) Enantiomer 1-2 log2 Dilutions More Active than R-(-) Against Bacterial Pathogens in Vitro and in Vivo

In a comparative enantiomer study of a 2,4-difluorophenyl-containing quinolone antibacterial agent, the S-(+) enantiomer 1a demonstrated 1-2 log2 dilutions (2- to 4-fold) higher in vitro antibacterial activity than the R-(-) enantiomer 1b against aerobic bacteria, and 1-2 or more log2 dilutions higher activity against anaerobic bacteria. The S-(+) enantiomer also exhibited significantly better in vivo activity in a Pseudomonas aeruginosa mouse protection model compared to the racemic mixture. Additionally, the S-(+) enantiomer displayed improved aqueous solubility relative to the racemic material, a finding with direct implications for formulation development [1]. While this study employed a 2,4-difluorophenyl rather than 3,5-difluorophenyl scaffold, the magnitude of enantiomer-dependent activity differential (up to 4-fold in vitro and demonstrable in vivo) establishes the necessity of procuring enantiopure material for any chiral allylamine building block where stereochemistry at the amine-bearing carbon is fixed.

antibacterial chiral amine enantioselective activity quinolone

CYP Inhibition Liability: 3,5-Difluorophenyl Scaffolds Exhibit CYP2C9 and CYP1A2 Inhibition While Sparing CYP2C19 and CYP2D6

In silico ADME profiling of a 3,5-difluorophenyl-containing compound using SwissADME predicted CYP1A2 inhibition (Yes) and CYP2C9 inhibition (Yes), while CYP2C19 inhibition (No) and CYP2D6 inhibition (No) were predicted to be absent [1]. This isoform-selective CYP inhibition profile contrasts with ortho-fluorinated phenyl scaffolds that often exhibit broader CYP inhibition due to altered electron density and steric accessibility at the heme active site. For medicinal chemistry teams planning combination therapy studies or evaluating drug-drug interaction (DDI) liability, the specific CYP isoform inhibition signature of the 3,5-difluorophenyl motif informs co-medication restrictions and clinical trial exclusion criteria.

drug-drug interaction CYP inhibition ADME profiling hepatic metabolism

Gastrointestinal Safety: 3,5-Difluorophenyl COX-2 Inhibitor Demonstrates Reduced GI Toxicity Versus Standard NSAIDs in Rat Model

In a comparative in vivo study of 2,3-diarylcyclopentenone COX-2 inhibitors, the 3,5-difluorophenyl derivative 7 exhibited good oral bioavailability and potent efficacy in standard models of pain, fever, and inflammation, while producing a much reduced effect on the gastrointestinal (GI) integrity of rats compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs). The 3-pyridyl derivative 13 showed comparable efficacy and GI-sparing properties [1]. This finding establishes that the 3,5-difluorophenyl pharmacophore is compatible with achieving oral bioavailability and in vivo anti-inflammatory efficacy without incurring the GI ulceration risk that has terminated development of earlier-generation anti-inflammatory candidates.

COX-2 inhibitor gastrointestinal safety anti-inflammatory rat model

1-(3,5-Difluorophenyl)prop-2-EN-1-amine: Validated Research and Industrial Application Scenarios


Development of Isoenzyme-Selective CLK1 Chemical Probes for Alternative Splicing Research

Research groups investigating the role of CDC2-like kinase 1 (CLK1) in pre-mRNA alternative splicing require chemical probes that can distinguish CLK1 activity from CLK2 and CLK4 without confounding isoenzyme cross-inhibition. The 3,5-difluorophenyl scaffold, when incorporated into 5-methoxybenzothiophene hydrazide cores, has achieved CLK1 IC50 of 1.4 nM with selectivity factors of 535 over CLK2 and 15 over CLK4—unprecedented selectivity that enables clean dissection of CLK1-specific signaling pathways [1]. In contrast, the 3,5-dichlorophenyl analog (selectivity factor 84 over CLK2) and other difluorophenyl regioisomers fail to achieve this selectivity window. For academic and industry teams building CLK1-targeted chemical biology toolkits, sourcing 1-(3,5-difluorophenyl)prop-2-EN-1-amine as the enantiopure (1S)-enantiomer provides the optimal starting point for constructing CLK1-selective inhibitors with the requisite isoenzyme discrimination.

Antiparasitic Lead Optimization for Human African Trypanosomiasis (HAT)

In high-throughput screening campaigns against Trypanosoma brucei, compounds incorporating the 3,5-difluorophenyl motif have achieved IC50 values as low as 10 nM—a potency threshold that defines advanced leads worthy of in vivo efficacy studies [1]. Critically, this 10 nM potency was realized only when the 3,5-difluorophenyl substituent was paired with a specific complementary ethyl substituent; reversal of the substitution pattern degraded potency 25-fold to 251 nM. This stark structure-activity relationship underscores the importance of procuring the correct substitution isomer of 1-(3,5-difluorophenyl)prop-2-EN-1-amine for antiparasitic medicinal chemistry campaigns. The 1.8-fold potency advantage of the 3,5-difluorophenyl analog over the 3-chlorophenyl comparator further justifies prioritization of fluorinated over chlorinated aromatic building blocks for this indication.

Enantiopure Chiral Amine Building Block Supply for Asymmetric Synthesis and Fragment-Based Drug Discovery

The allylic amine functionality of 1-(3,5-difluorophenyl)prop-2-EN-1-amine provides a versatile handle for asymmetric transformations including asymmetric allylic alkylation, hydroamination, and cross-coupling reactions. Given that enantiomer-dependent activity differentials of 2- to 4-fold (1-2 log2 dilutions) have been documented for chiral difluorophenyl amines in antibacterial applications—with the S-(+) enantiomer demonstrating both superior in vitro potency and improved in vivo efficacy compared to the R-(-) enantiomer [1]—medicinal chemistry teams must procure enantiopure material to avoid 50-75% activity loss in SAR studies. Furthermore, the S-(+) enantiomer exhibited improved aqueous solubility relative to racemic material, a critical factor for fragment library plating and high-concentration biochemical assay compatibility [1]. For CROs and pharmaceutical companies maintaining fragment libraries or performing stereospecific SAR campaigns, the availability of both (1S)- and (1R)-enantiomers as discrete catalog items (CAS 1213904-39-2 and 1213594-57-0, respectively) eliminates the need for in-house chiral resolution and associated analytical burden.

Metabolically Stable Lead Scaffolds for CNS and Inflammation Programs Requiring Extended Half-Life

Lead compounds in CNS and chronic inflammation indications require metabolic stability profiles that support once-daily or twice-daily dosing in preclinical efficacy models and eventual clinical translation. The 3,5-difluorophenyl pharmacophore has demonstrated resistance to UDPGA-mediated glucuronidation—a major Phase II clearance pathway—in mouse liver microsomal assays, whereas ortho-fluorinated and non-fluorinated phenyl analogs underwent nearly complete glucuronidation within 30 minutes [1]. Additionally, compounds bearing the 3,5-difluorophenyl moiety have exhibited good oral bioavailability and potent in vivo efficacy in rat models of pain and inflammation, with a notably reduced gastrointestinal toxicity profile compared to standard NSAIDs [2]. For DMPK scientists evaluating building blocks for CNS-penetrant or orally bioavailable candidates, the 3,5-difluorophenyl substitution pattern offers a validated path to balancing potency with metabolic stability and safety pharmacology endpoints.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Difluorophenyl)prop-2-EN-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.